N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety, a benzothiazole ring, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the hexafluoroisopropanol moiety. This can be achieved through the reaction of hydrogen fluoride with isopropanol . The benzothiazole ring is synthesized separately, often through the cyclization of 2-aminothiophenol with an appropriate aldehyde . The final step involves the coupling of these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring and the phenylpropanamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The hexafluoroisopropanol moiety enhances the compound’s polarity, facilitating interactions with polar solvents and reagents. The benzothiazole ring can interact with various enzymes and proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler compound with similar fluorinated properties.
Benzothiazole: Shares the benzothiazole ring structure but lacks the additional functional groups.
Phenylpropanamide: Contains the phenylpropanamide group but without the fluorinated and benzothiazole components.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide is unique due to its combination of a hexafluoroisopropanol moiety, a benzothiazole ring, and a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H21F6N3OS |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H21F6N3OS/c1-13(2)15-9-10-16-17(12-15)33-19(29-16)31-20(21(23,24)25,22(26,27)28)30-18(32)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
QZDGREQWCWOAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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